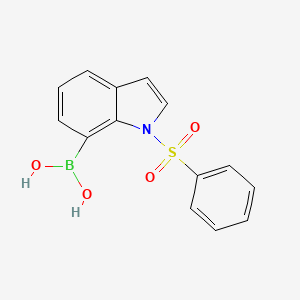
Acide 1-benzènesulfonyl-1H-indole-7-boronique
Vue d'ensemble
Description
1-Benzenesulfonyl-1H-indole-7-boronic acid is a useful research compound. Its molecular formula is C14H12BNO4S and its molecular weight is 301.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzenesulfonyl-1H-indole-7-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzenesulfonyl-1H-indole-7-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception de médicaments et recherche pharmaceutique
Les dérivés de l'indole sont connus pour leurs diverses activités biologiques, notamment leurs propriétés anti-inflammatoires et analgésiques . La présence du groupe benzènesulfonyle pourrait potentiellement améliorer ces propriétés, faisant de ce composé un candidat pour la conception de médicaments et la recherche pharmaceutique.
Chimie agricole
Les acides boroniques sont connus pour interagir avec les cis-diols, qui sont présents dans de nombreuses molécules biologiques telles que les sucres. Cette propriété pourrait être utilisée dans le développement de régulateurs de croissance des plantes ou de pesticides .
Synthèse chimique
Le groupe acide boronique dans l'acide 1-benzènesulfonyl-1H-indole-7-boronique peut participer aux réactions de couplage croisé de Suzuki-Miyaura, qui sont largement utilisées en synthèse organique pour créer des molécules complexes .
Sondes et capteurs biologiques
Les acides boroniques peuvent agir comme capteurs en raison de leur capacité à former des complexes covalents réversibles avec les sucres et autres diols. Ce composé pourrait être utilisé dans le développement de nouveaux capteurs pour la détection de biomolécules .
Mécanisme D'action
Target of Action
Boronic acids, including 1-benzenesulfonyl-1h-indole-7-boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 1-Benzenesulfonyl-1H-indole-7-boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, typically palladium . The resulting organopalladium complex can then undergo a coupling reaction with an electrophile to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving 1-Benzenesulfonyl-1H-indole-7-boronic acid affects the biochemical pathways related to carbon-carbon bond formation . The downstream effects of this reaction can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The molecular and cellular effects of 1-Benzenesulfonyl-1H-indole-7-boronic acid’s action are primarily related to its role in the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various biological effects depending on their structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzenesulfonyl-1H-indole-7-boronic acid. For example, the pH of the reaction environment can affect the stability of the boronic acid group. Additionally, the presence of certain transition metals, particularly palladium, is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions .
Propriétés
IUPAC Name |
[1-(benzenesulfonyl)indol-7-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMQFFUJSTNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674266 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-56-1 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


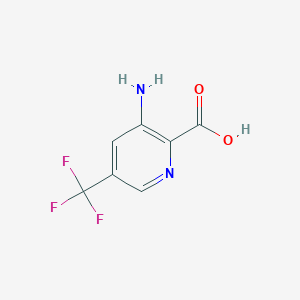
![4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1522221.png)
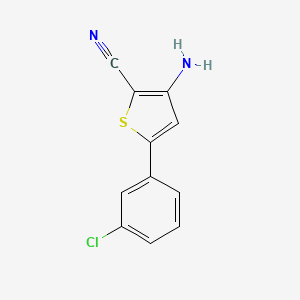
![2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1522226.png)
![Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1522228.png)
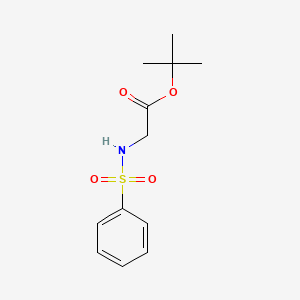
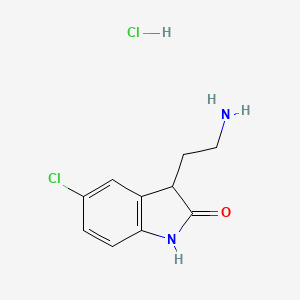
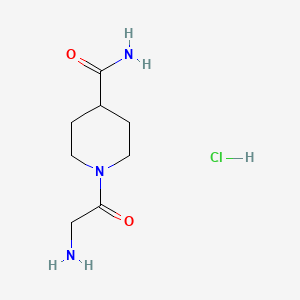
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1522232.png)
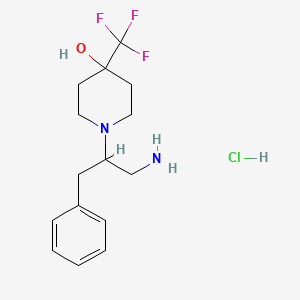
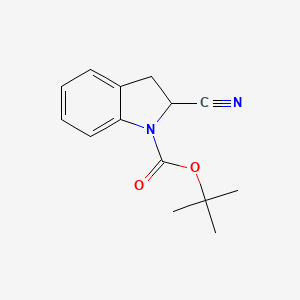

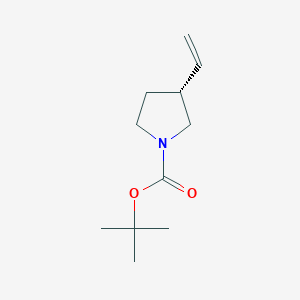
![[2,4'-Bipyridine]-4-carbaldehyde](/img/structure/B1522238.png)
